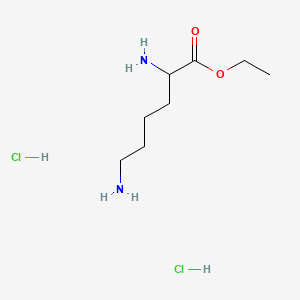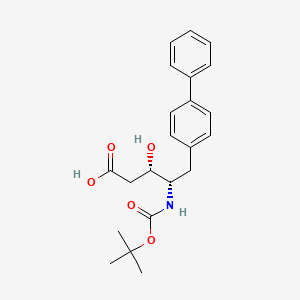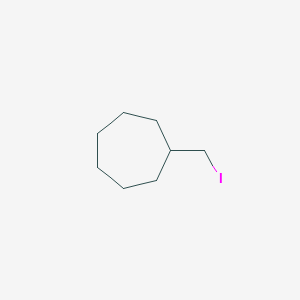![molecular formula C16H17NO3 B1621325 2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS No. 54659-69-7](/img/structure/B1621325.png)
2-[4-(Tert-butyl)phenoxy]nicotinic acid
Vue d'ensemble
Description
“2-[4-(Tert-butyl)phenoxy]nicotinic acid” is a chemical compound with the formula C16H17NO3 and a molecular weight of 271.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Tert-butyl)phenoxy]nicotinic acid” is represented by the SMILES string: CC©©C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O . This indicates that the molecule consists of a nicotinic acid core with a tert-butyl phenoxy group attached at the 2-position .
Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
- Unexpected Cleavage of C–S Bond in Hydrazination : A study on the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate revealed unexpected C–S bond cleavage, leading to the formation of distinct compounds. Kinetic and computational studies were conducted to propose a mechanism for this reaction (Nordin et al., 2016).
Practical Synthesis
- 4-Amino-2-(Trifluoromethyl)nicotinic Acid Synthesis : Research describes a practical method for synthesizing 4-amino-2-(trifluoromethyl)-nicotinic acid, a compound related to 2-[4-(Tert-butyl)phenoxy]nicotinic acid. This involves lithiation and carboxylation processes (Li et al., 2010).
Supramolecular Self-Assembly
- Heteroditopic p-tert-butyl Thiacalix[4]arenes : A study explored the self-assembly of supramolecular nanosized particles based on functionalized p-tert-butylthiacalix[4]arenes with silver nitrate and dicarboxylic acids. This research is significant for understanding the interaction of complex molecular systems (Yushkova et al., 2012).
Structure-Activity Relationships
- Nicotinic Acid Receptor HCA2 (GPR109A) : Investigation into trans-substituted-propenoic acid derivatives and their interactions with the nicotinic acid receptor HCA2. This research provides insights into the molecular interactions of similar compounds (van Veldhoven et al., 2011).
Nicotinic Acid Separation
- Separation of Nicotinic Acid by Reactive Extraction : This study aims to intensify the recovery of nicotinic acid (related to 2-[4-(Tert-butyl)phenoxy]nicotinic acid) using reactive extraction methods. It explores the distribution and extraction efficiency in various conditions (Kumar et al., 2008).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)11-6-8-12(9-7-11)20-14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMPNYYKUSIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384214 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)phenoxy]nicotinic acid | |
CAS RN |
54659-69-7 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1621243.png)


![Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1621247.png)






![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)

![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)